

Thermodynamic Properties of 2,6-Pyrazinediamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Pyrazinediamine

Cat. No.: B1297881

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the thermodynamic and physicochemical properties of **2,6-Pyrazinediamine**, a key heterocyclic intermediate in the development of pharmaceuticals. While experimental data on its core thermodynamic properties such as enthalpy of formation are not extensively available in public literature, this document consolidates the known physical characteristics and outlines the standard experimental and computational methodologies for their determination. Detailed protocols for thermal analysis and a summary of the compound's role in medicinal chemistry, particularly as a scaffold for kinase inhibitors, are presented. This guide is intended for researchers, scientists, and drug development professionals working with pyrazine derivatives.

Physicochemical and Thermodynamic Properties

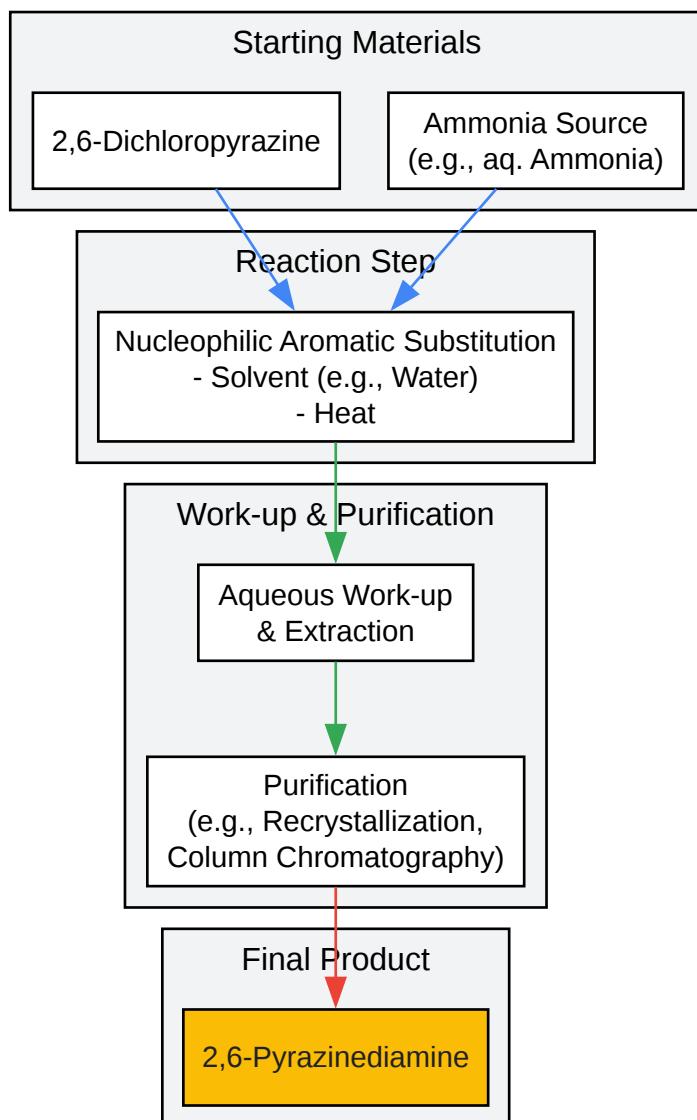
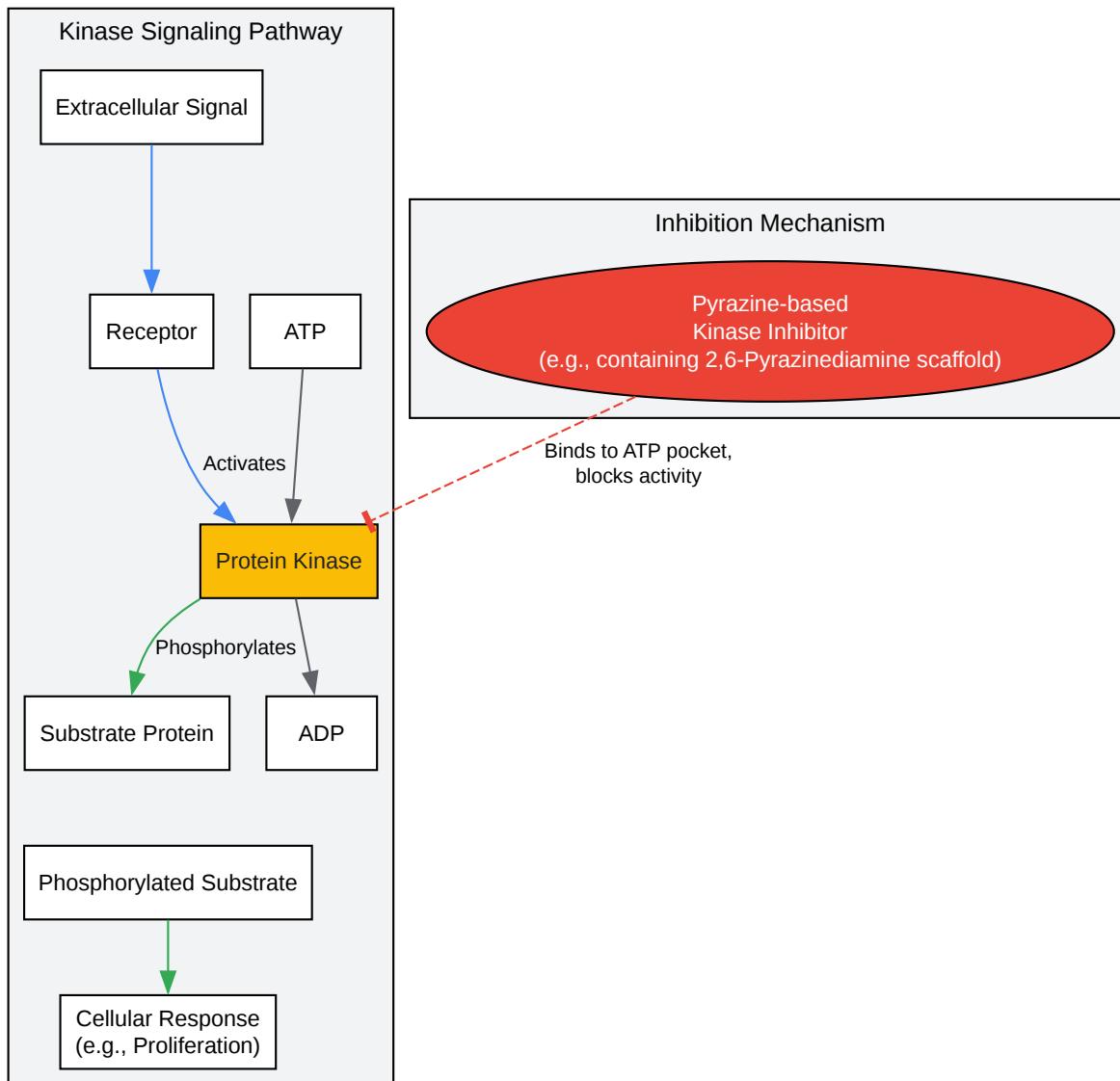

2,6-Pyrazinediamine (also known as 2,6-diaminopyrazine) is a solid organic compound with the molecular formula C4H6N4. Its fundamental properties are crucial for understanding its stability, solubility, and reactivity in various applications. While specific experimental thermodynamic values are sparse, a collection of its physical and computed properties are summarized in Table 1. The discrepancies in reported melting points may be attributed to different polymorphic forms or measurement conditions.

Table 1: Physicochemical and Computed Properties of **2,6-Pyrazinediamine**

Property	Value	Source(s)
Identifiers		
CAS Number	41536-80-5	[1]
PubChem CID	534688	[1]
Molecular Properties		
Molecular Formula	C4H6N4	[1]
Molecular Weight	110.12 g/mol	[1]
Physical Properties		
Melting Point	137-138 °C	
Boiling Point	394.1 ± 37.0 °C at 760 mmHg	
Computed Properties		
XLogP3-AA	-0.5	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	0	[1]
Exact Mass	110.059246208 Da	[1]
Polar Surface Area	77.8 Å ²	[1]

Synthesis of 2,6-Pyrazinediamine

The synthesis of 2,6-diaminopyrazine can be achieved through various routes. A common approach involves the reaction of an iminodiacetonitrile derivative with ammonia.[\[2\]](#) Another strategy utilizes nucleophilic aromatic substitution on a di-halogenated pyrazine precursor. The general workflow for a substitution-based synthesis is depicted below.


[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2,6-Pyrazinediamine**.

Role in Drug Discovery and Development

Pyrazine derivatives are a cornerstone in medicinal chemistry, with numerous FDA-approved drugs containing this scaffold. The pyrazine ring is often used as a bioisostere for benzene, pyridine, or pyrimidine. Specifically, the 2-aminopyrazine motif is a common feature in small molecule kinase inhibitors.^[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.^{[4][5]} In many kinase inhibitors, the nitrogen atoms of the pyrazine ring act as hydrogen bond

acceptors, interacting with amino acid residues in the ATP-binding pocket of the kinase, thereby inhibiting its activity.

[Click to download full resolution via product page](#)

Inhibition of a generic protein kinase signaling pathway.

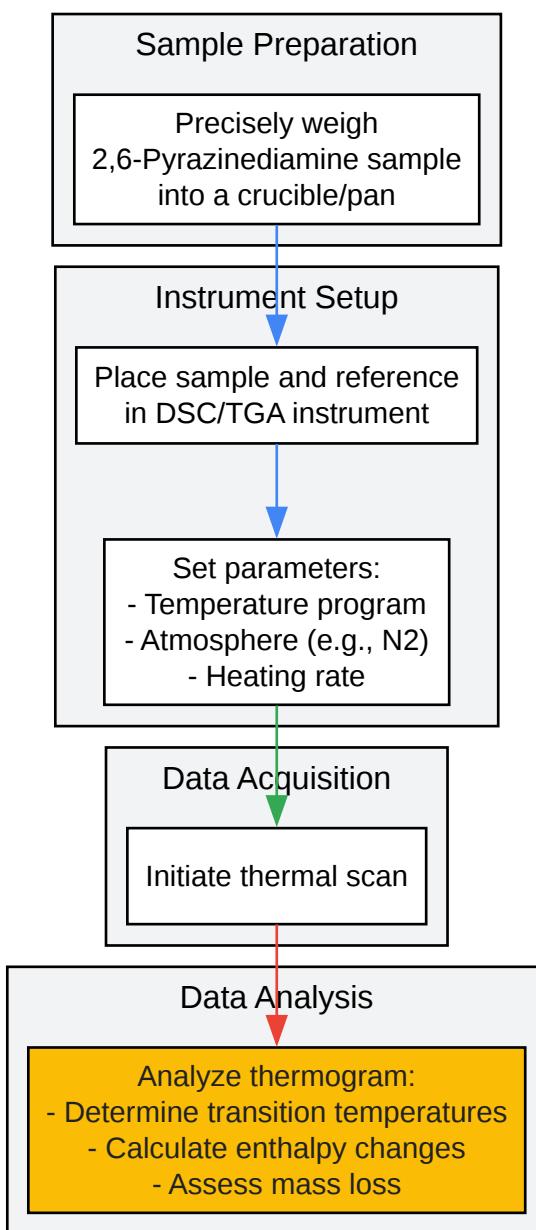
Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties of compounds like **2,6-Pyrazinediamine** relies on well-established analytical techniques. The general methodologies for these are described below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[6] It is used to determine melting point, enthalpy of fusion (ΔH_{fus}), and heat capacity (C_p).

Methodology:


- Sample Preparation: A small, precisely weighed amount of **2,6-Pyrazinediamine** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrumentation: The sample and reference pans are placed in the DSC cell.
- Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow).[7]
- Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
- Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak corresponds to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles.[8]

Methodology:

- Sample Preparation: A small amount of **2,6-Pyrazinediamine** is placed in a tared TGA pan.
- Instrumentation: The pan is placed on a sensitive microbalance within a furnace.
- Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[\[7\]](#)
- Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.
- Analysis: The TGA curve plots mass percentage versus temperature. A significant drop in mass indicates decomposition. The onset temperature of decomposition provides information about the thermal stability of the compound.

[Click to download full resolution via product page](#)

A typical experimental workflow for thermal analysis (DSC/TGA).

Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (Δ_fH°) of an organic compound is often determined indirectly from its enthalpy of combustion (Δ_cH°), which can be measured with high precision using a bomb calorimeter.^[9]

Methodology:

- Sample Preparation: A pellet of known mass of **2,6-Pyrazinediamine** is placed in a crucible inside a high-pressure vessel (the "bomb"). A fuse wire is placed in contact with the sample.
- Calorimeter Assembly: The bomb is filled with high-pressure oxygen and placed in a container with a precisely measured amount of water. The entire assembly is thermally insulated.
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
- Temperature Measurement: The temperature of the water is monitored with high precision before and after combustion.
- Calculation:
 - The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).^[9]
 - Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and atmosphere.
 - The standard enthalpy of combustion (ΔcH°) is determined from the experimental data.
 - The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂(g), H₂O(l), and N₂(g)).

Conclusion

2,6-Pyrazinediamine is a fundamentally important molecule in the field of medicinal chemistry. While a complete experimental dataset of its thermodynamic properties is not readily available, this guide provides the known physicochemical characteristics and outlines the standard methodologies for their determination. The established protocols for DSC, TGA, and bomb

calorimetry can be applied to obtain crucial data on its thermal stability, phase behavior, and energetics. Understanding these properties is essential for the rational design, synthesis, and formulation of novel pyrazine-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Pyrazinediamine | C4H6N4 | CID 534688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of 2,6-Pyrazinediamine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297881#thermodynamic-properties-of-2-6-pyrazinediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com